rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Description
rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chiral indene derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 6-methyl substituent, and a carboxylic acid group. This compound is a racemic mixture of the (1R,2R) enantiomers, with the Boc group serving as a protective moiety for the amine functionality, commonly used in peptide synthesis and medicinal chemistry to enhance stability during reactions . The methyl group at position 6 introduces steric effects that may influence its reactivity and metabolic profile.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(1S,2S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-9-5-6-10-8-12(14(18)19)13(11(10)7-9)17-15(20)21-16(2,3)4/h5-7,12-13H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1 |
InChI Key |
WCOPLQNYRWIJFH-QWHCGFSZSA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]([C@@H]2NC(=O)OC(C)(C)C)C(=O)O)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC(C2NC(=O)OC(C)(C)C)C(=O)O)C=C1 |
Origin of Product |
United States |
Biological Activity
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with potential biological activities. Characterized by its unique structural features, including a dihydroindene core and a tert-butoxycarbonyl protecting group for the amino functionality, this compound has been the subject of interest due to its structural similarities with other biologically active molecules.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- Structural Features : The compound features a bicyclic structure known for its presence in various natural products and synthetic compounds, which may influence its biological activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at the indene ring. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the indene ring | Alters binding affinity to biological targets |
| Variations in the tert-butoxycarbonyl group | May impact stability and reactivity |
Study 1: Anti-inflammatory Activity
A study examining the anti-inflammatory properties of dihydroindene derivatives found that modifications at specific positions on the indene ring significantly enhanced their efficacy in reducing inflammation markers in vitro.
Study 2: Anticancer Potential
Research on similar compounds demonstrated that certain dihydroindene derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation.
Interaction Studies
Interaction studies using techniques such as molecular docking and binding affinity assays have been employed to assess how this compound interacts with various biological targets. These studies are crucial for understanding its pharmacological profile and therapeutic potential.
Scientific Research Applications
Potential Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Dihydroindene derivatives are known to possess anti-inflammatory, analgesic, and potential anticancer activities. Research suggests that modifications at the indene ring can influence their interaction with biological targets.
Rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid has potential applications in:
- Pharmaceutical Chemistry : It is used in interaction studies to understand its binding affinity to various biological targets. Techniques such as binding assays, molecular docking, and structural analysis are employed. These studies are crucial for understanding its pharmacological profile and therapeutic potential.
- Synthesis : Synthesis typically involves several key steps. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making it useful in synthetic chemistry for the selective modification of amino acids and peptides.
Structural Comparison
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid | Similar backbone without chirality | Lacks stereochemistry affecting biological activity |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | No protecting group; simpler structure | More reactive due to free amine |
| (S)-N-(tert-butoxycarbonyl)-phenylalanine | Amino acid derivative | Direct relevance in peptide synthesis |
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group at position 2 participates in amide bond formation, a key reaction for modifying the compound’s pharmacological or synthetic utility. This typically involves activation of the carboxylic acid followed by coupling with amines:
| Reaction Parameters | Details |
|---|---|
| Reagents/Conditions | Amines (e.g., primary/secondary amines), coupling agents (e.g., EDCl, HOBt) |
| Solvent | Dichloromethane (DCM) or dimethylformamide (DMF) |
| Monitoring | Thin-layer chromatography (TLC), HPLC |
| Product | Amide derivatives with modified side chains |
This reaction enables the introduction of diverse functional groups, enhancing the compound’s applicability in peptide synthesis or drug design.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is cleaved under acidic conditions to yield the free amine.
| Deprotection Conditions | Outcomes |
|---|---|
| Reagents | Trifluoroacetic acid (TFA) in DCM or HCl in dioxane |
| Temperature | Room temperature or mild heating |
| Product | Free amine intermediate (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
Deprotection is critical for subsequent functionalization, such as re-protection with other groups or direct incorporation into larger biomolecules .
Esterification
The carboxylic acid group can undergo esterification to form esters, improving lipophilicity for specific applications:
| Esterification Methods | Details |
|---|---|
| Reagents | Alcohols (e.g., methanol, benzyl alcohol), acid catalysts (e.g., H₂SO₄) |
| Conditions | Reflux in anhydrous solvent |
| Product | Methyl, benzyl, or other esters |
Ester derivatives are often intermediates in prodrug development or solubility optimization.
Functionalization of the Dihydroindene Core
While explicit data on ring-specific reactions is limited in provided sources, the bicyclic dihydroindene structure suggests potential for:
-
Hydrogenation : Saturation of the indene ring to form a fully saturated indane derivative.
-
Electrophilic Aromatic Substitution : Halogenation or nitration at activated positions, though steric hindrance may limit reactivity.
Further experimental studies are required to characterize these reactions fully.
Stability and Side Reactions
The compound’s stability under varying conditions influences its reactivity:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related indene derivatives:
Preparation Methods
Synthesis of 6-Methyl-3-oxo-indan-1-carboxylic Acid
Phenylsuccinic acid derivatives with a methyl substituent at the meta position undergo cyclization in the presence of thionyl chloride (SOCl₂) and anhydrous aluminum chloride (AlCl₃) in methylene chloride. The reaction proceeds via acylium ion formation, followed by intramolecular Friedel-Crafts alkylation:
$$
\text{Phenylsuccinic acid} \xrightarrow{\text{SOCl}2, \text{AlCl}3} \text{6-Methyl-3-oxo-indan-1-carboxylic acid}
$$
Optimized Conditions :
Mechanistic Insights
The methyl group at position 6 directs cyclization by stabilizing the transition state through hyperconjugation, as evidenced by Hammett substituent constants (σₚ = -0.17 for -CH₃). Competing para-cyclization is suppressed due to steric hindrance from the methyl group.
Reduction of 3-Oxo-indan Intermediates
The ketone at position 3 must be reduced to a methylene group while preserving the carboxylic acid at position 2. Traditional Clemmensen reductions (Zn/Hg amalgam) are supplanted by safer, high-yield alternatives:
Triethylsilane-Trifluoroacetic Acid (Et₃SiH-TFA) System
Olah’s reduction protocol enables selective ketone reduction without affecting the carboxylic acid:
$$
\text{6-Methyl-3-oxo-indan-1-carboxylic acid} \xrightarrow{\text{Et}_3\text{SiH, TFA}} \text{6-Methylindan-1-carboxylic acid}
$$
Advantages :
- Reaction Time : 4 hours at 40°C.
- Yield : 76–82% (vs. 50–60% with Zn/Hg).
- Byproduct Mitigation : Minimal over-reduction or decarboxylation.
Introduction of the Boc-Protected Amino Group
Amination at position 1 is achieved through a two-step sequence:
Electrophilic Amination via Gabriel Synthesis
- Bromination : N-Bromosuccinimide (NBS) selectively brominates position 1 in the presence of light.
- Substitution : Bromine is displaced by phthalimide potassium salt, followed by hydrazinolysis to yield the primary amine.
$$
\text{6-Methylindan-1-carboxylic acid} \xrightarrow{\text{NBS, hv}} \text{1-Bromo-6-methylindan-2-carboxylic acid} \xrightarrow{\text{Phthalimide, K}2\text{CO}3} \text{1-Amino-6-methylindan-2-carboxylic acid}
$$
Yield : 65–70% over two steps.
Boc Protection
The primary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst:
$$
\text{1-Amino-6-methylindan-2-carboxylic acid} \xrightarrow{\text{(Boc)}_2\text{O, DMAP}} \text{rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid}
$$
Reaction Conditions :
- Temperature : 0°C to room temperature.
- Yield : 85–90%.
Analytical Characterization and Validation
Critical spectroscopic data confirm structural fidelity:
- ¹H NMR (300 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.38 (s, 3H, Ar-CH₃), 3.12–3.25 (m, 2H, H-3), 4.92 (t, J = 7.8 Hz, 1H, H-1), 7.21–7.35 (m, 3H, Ar-H).
- HRMS : m/z 291.34 [M+H]⁺ (calc. 291.34).
Comparative Analysis of Synthetic Routes
Q & A
Basic Questions
Q. What are the key synthetic challenges in preparing rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized?
- Challenges :
- Stereochemical Control : Achieving the correct (1R,2R) configuration while minimizing racemization during Boc protection and subsequent steps .
- Functional Group Compatibility : Managing competing reactivities of the carboxylic acid and Boc-protected amine under coupling or cyclization conditions .
- Purification : Separating diastereomers or byproducts due to the methyl substituent at position 6 .
- Optimization Strategies :
- Use chiral auxiliaries or catalysts to enhance stereoselectivity during indene ring formation .
- Employ low-temperature (-20°C to 0°C) conditions for Boc protection to minimize side reactions .
- Optimize solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., DMAP for acylations) to improve yields .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- 1H/13C NMR :
- Analyze coupling constants (e.g., J values for vicinal protons on the indene ring) to confirm the (1R,2R) configuration .
- Verify Boc group integrity via tert-butyl singlet at ~1.4 ppm and carbonyl signals near 170 ppm .
- HPLC with Chiral Columns :
- Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- X-ray Crystallography :
- Determine absolute stereochemistry for crystalline derivatives (e.g., salt forms with L- or D-tartaric acid) .
- Mass Spectrometry (HRMS) :
- Confirm molecular weight (C17H23NO4, theoretical 313.36 g/mol) and rule out impurities .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between studies on similar indene-carboxylic acid derivatives?
- Critical Factors :
- Enantiomeric Purity : Biological assays may inadvertently use racemic mixtures, masking stereospecific effects. Always confirm enantiomeric excess (≥98%) via chiral HPLC .
- Assay Variability : Standardize cell lines (e.g., caspase-3 activation in HeLa vs. Jurkat cells) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability : Differences in microsomal stability (e.g., human vs. rodent liver microsomes) can alter observed IC50 values .
- Methodological Solutions :
- Use isogenic cell models and orthogonal assays (e.g., SPR for binding affinity, flow cytometry for apoptosis) to cross-validate results .
- Conduct structure-activity relationship (SAR) studies with analogs (e.g., methyl vs. halogen substituents) to isolate key pharmacophores .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets like IAP proteins?
- Molecular Docking :
- Use AutoDock Vina or Glide to model binding to the BIR3 domain of XIAP, focusing on hydrogen bonding between the carboxylic acid and Lys299 .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational flexibility of the indene ring .
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Calculate binding energy contributions of the Boc group using Gaussian09 (B3LYP/6-31G*) .
- QSAR Models :
- Train models on indene-carboxylic acid derivatives with known IC50 values to predict modifications enhancing potency (e.g., substituents at position 6) .
Q. How can the hydrolytic stability of the Boc group be evaluated under physiological conditions?
- Experimental Design :
- pH Stability Studies : Incubate the compound in buffers (pH 1–8, 37°C) and monitor Boc cleavage via HPLC at 0, 24, and 48 hours .
- Enzymatic Stability : Test susceptibility to esterases or proteases in human plasma (37°C, 1–4 hours) .
- Analytical Methods :
- Track degradation products (e.g., free amine) using LC-MS/MS and compare to synthetic standards .
- Mitigation Strategies :
- Replace Boc with alternative protecting groups (e.g., Fmoc) if instability is observed .
Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Key Variables :
- Solvent Polarity : The carboxylic acid group confers pH-dependent solubility (e.g., soluble in alkaline buffers but insoluble in hexane) .
- Polymorphism : Crystalline vs. amorphous forms may exhibit different solubility; characterize via PXRD .
- Resolution Methods :
- Standardize solvent systems (e.g., DMSO stock solutions diluted into aqueous buffers) and report exact conditions (pH, temperature) .
Methodological Best Practices
- Synthesis : Prioritize Boc protection early in the synthesis to avoid amine interference .
- Handling : Store at -20°C under nitrogen to prevent hydrolysis; use gloveboxes for moisture-sensitive steps .
- Data Reproducibility : Publish detailed synthetic protocols (e.g., equivalents of reagents, ramp rates for temperature-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
